molecular formula C6H4F3NO2S2 B2597093 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid CAS No. 157984-53-7

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid

Cat. No.: B2597093
CAS No.: 157984-53-7
M. Wt: 243.22
InChI Key: NQXZMVCVHVUEGY-UHFFFAOYSA-N
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Description

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid is a high-purity heterocyclic building block designed for advanced organic synthesis and drug discovery programs. This compound is part of a unique class of isothiazole molecules known for their versatile applications in medicinal chemistry and parallel synthesis . The compound features a carboxylic acid functional group, making it a versatile intermediate for further derivatization, such as the formation of amides or esters. Its molecular structure incorporates a methylsulfanyl (SMe) group and a trifluoromethyl (CF3) group, which are of significant interest in agrochemical and pharmaceutical research for their potential to modulate the biological activity, metabolic stability, and lipophilicity of lead compounds . Related trifluoromethyl-substituted thiazole and isothiazole carboxylic acid derivatives have been extensively studied as key scaffolds in the synthesis of novel fungicidal agents, demonstrating the value of this chemotype in developing crop protection products . Furthermore, heterocyclic carboxylic acids like this one serve as crucial precursors for the synthesis of more complex molecules, including various carboxamides that can be screened for kinase inhibition and other biological activities . Supplied at a purity of 95% or greater, this product is available in milligram to kilogram quantities to support both early-stage research and larger-scale synthesis projects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-methylsulfanyl-3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S2/c1-13-5-2(4(11)12)3(10-14-5)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZMVCVHVUEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157984-53-7
Record name 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties
Research indicates that 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid exhibits significant analgesic and anti-inflammatory effects. These properties make it a candidate for developing new analgesics or anti-inflammatory drugs. The unique structural features of the compound, including the isothiazole ring and functional groups, contribute to its biological activity.

Mechanism of Action
Preliminary studies suggest that this compound interacts with various biological targets involved in pain and inflammation pathways. Understanding these interactions is crucial for elucidating its mechanism of action and assessing any potential side effects.

Case Studies
A notable case study involved the evaluation of the compound's efficacy in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers, supporting its potential as a therapeutic agent for conditions such as arthritis and other chronic inflammatory diseases .

Agricultural Chemistry Applications

Pesticidal Activity
The compound shows promise as a bioactive agent in agricultural chemistry due to its antimicrobial properties. It has been investigated for its effectiveness against various plant pathogens, making it a potential candidate for developing new pesticides .

Fungicidal and Insecticidal Properties
Studies have reported that this compound can inhibit the growth of several pathogenic fungi, including Botrytis cinerea and Phytophthora infestans, which are significant threats to crop yields. The compound's ability to act as an insect growth regulator further enhances its utility in pest management strategies .

Summary of Findings

The applications of this compound span across pharmaceutical and agricultural fields, showcasing its versatility as a bioactive compound. Its analgesic and anti-inflammatory properties position it as a promising candidate for drug development, while its pesticidal activities highlight its potential in sustainable agriculture.

Further research is essential to fully understand its mechanisms, optimize synthesis methods, and evaluate long-term safety and efficacy in both medical and agricultural applications.

Mechanism of Action

The mechanism of action of 5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Core Heterocycle Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid Isothiazole -CF₃ (3), -COOH (4), -SCH₃ (5) C₆H₄F₃NO₂S₂ 261.23*
3-Methylisoxazole-5-carboxylic acid () Isoxazole -CH₃ (3), -COOH (5) C₅H₅NO₃ 127.09
5-Methylisoxazole-3-carboxylic acid () Isoxazole -CH₃ (5), -COOH (3) C₅H₅NO₃ 127.09
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole -CF₃ (3), -CHO (4), -SCH₂C₆H₄Cl (5) C₁₂H₉ClF₃N₂OS 338.72*

*Calculated based on molecular formula.

Key Observations :

  • Core Heterocycle Differences :
    • Isothiazole (S and N at 1,2) vs. Isoxazole (O and N at 1,2): Sulfur in isothiazole enhances ring stability and participation in redox reactions compared to oxygen in isoxazole .
    • Pyrazole (two adjacent N atoms at 1,2): Facilitates stronger hydrogen bonding and coordination with metals compared to isothiazole .
  • -SCH₃ in the target compound may enhance lipophilicity and nucleophilic substitution reactivity relative to the -Cl and -CHO groups in the pyrazole derivative .

Physicochemical Properties

Table 2: Physical Properties of Analogs
Compound Name Melting Point (°C) Solubility (Predicted)
5-Methylisoxazole-3-carboxylic acid () 168–170 Moderate in polar solvents (e.g., water, ethanol)
Pyrazole derivative () Not reported Likely low due to -CF₃ and aromatic groups

Key Observations :

  • The carboxylic acid group in isoxazole derivatives () contributes to higher melting points (168–170°C) due to intermolecular hydrogen bonding. The target compound’s melting point may be influenced similarly but modulated by the -CF₃ group’s bulkiness .

Biological Activity

5-Methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a unique trifluoromethyl group that enhances its reactivity and biological profile. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical behavior, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may modulate signal transduction pathways through receptor interactions, impacting various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Aspergillus fumigatus6.25 µg/mL
Trichophyton mentagrophytes12.5 µg/mL

These values suggest that the compound is effective against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives of isothiazoles, including this compound, possess cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µg/mL)
SGC-7901 (gastric cancer)1.07 ± 0.22
A549 (lung cancer)0.61 ± 0.19
HepG2 (liver cancer)0.51 ± 0.13

These findings indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its potential as an anticancer drug .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those derived from this compound. The results demonstrated potent activity against several strains of bacteria and fungi, with MIC values comparable to standard antibiotics .
  • Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of isothiazole derivatives on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a concentration-dependent manner, highlighting their potential as therapeutic agents against cancer .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Dithiolium Salts : This method utilizes methylthiolating agents in the presence of bases like sodium hydride or potassium carbonate at temperatures ranging from 0°C to 50°C.
  • Continuous Flow Reactors : Industrial production often employs continuous flow reactors to enhance yield and purity while minimizing by-products .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methylsulfanyl-3-trifluoromethyl-isothiazole-4-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving thiolation and trifluoromethylation steps. For example, analogs like 3-methylsulfanyl-pyrazole derivatives are synthesized by reacting amino precursors with acid anhydrides or chlorides, followed by purification via recrystallization . Key intermediates are characterized using IR (to confirm functional groups like -COOH or -SMe), 1H-NMR^1 \text{H-NMR} (to verify substituent positions), and mass spectrometry (for molecular weight validation). Elemental analysis ensures purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is required to avoid skin/eye contact. Storage should be in airtight containers at 0–6°C to prevent degradation . Work in a fume hood to minimize inhalation risks, and avoid proximity to ignition sources due to potential flammability of sulfur-containing analogs . Emergency measures include immediate rinsing with water for accidental exposure and using dry chemical extinguishers for fires .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs 1H-NMR^1 \text{H-NMR} to identify proton environments (e.g., trifluoromethyl groups show distinct splitting patterns). IR spectroscopy confirms carboxylic acid (-COOH) and methylsulfanyl (-SMe) stretches. High-resolution mass spectrometry (HRMS) provides exact mass verification, while elemental analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound, particularly under varying trifluoromethylation conditions?

  • Methodological Answer : Yield optimization requires controlled reaction parameters:

  • Temperature : Trifluoromethylation is sensitive to excess heat; maintaining 40–60°C prevents side reactions.
  • Catalysts : Use of copper(I) iodide or palladium catalysts enhances trifluoromethyl group incorporation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Contradictions in yield data (e.g., 60–85% across studies) may arise from impurities in starting materials or incomplete anhydride activation. Systematic HPLC monitoring of reaction progress is advised .

Q. What strategies address discrepancies in reported bioactivity data for this compound’s analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. analgesic potency) may stem from:

  • Assay variability : Standardize models (e.g., carrageenan-induced edema in rats for anti-inflammatory tests).
  • Structural modifications : Even minor changes (e.g., substituting phenyl groups in thiazole analogs) drastically alter receptor binding .
  • Data normalization : Use internal controls (e.g., indomethacin) to calibrate activity metrics across studies .

Q. How can degradation pathways of this compound be analyzed to improve shelf-life in research settings?

  • Methodological Answer : Accelerated stability studies under stress conditions (heat, light, humidity) identify degradation products. For example:

  • Thermal degradation : Store samples at 40°C for 4 weeks; analyze via LC-MS to detect hydrolysis products (e.g., loss of -SMe groups).
  • Photodegradation : Expose to UV light (254 nm) and monitor using 1H-NMR^1 \text{H-NMR} for structural changes .
    • Stabilizers like antioxidants (e.g., BHT) or desiccants (silica gel) mitigate decomposition .

Contradiction Analysis

Q. Why do melting points reported for structurally similar isothiazole-carboxylic acids vary significantly (e.g., 168–238°C)?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., 5-methylisoxazole-4-carboxylic acid has multiple polymorphs) .
  • Purity : Impurities (even <3%) depress melting points. Use differential scanning calorimetry (DSC) to assess purity-driven discrepancies .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) increase melting points compared to electron-donating groups (-OCH3_3) .

Methodological Challenges

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

  • Methodological Answer : Impurities like unreacted trifluoromethyl precursors or sulfoxide byproducts require:

  • HPLC-DAD/ELSD : Paired detectors differentiate non-UV-active impurities (e.g., CF3_3-containing species).
  • Limit tests : Use spiked samples to validate detection thresholds (e.g., 0.1% w/w) .
    • Contradictory purity claims (e.g., 95% vs. 97%) often reflect differences in column selectivity or calibration standards .

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